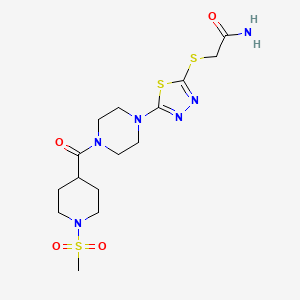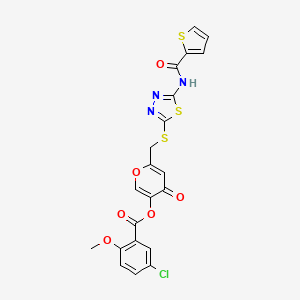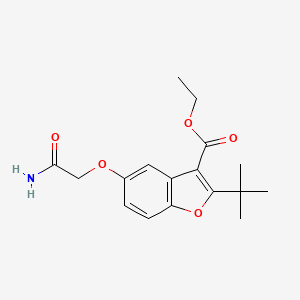![molecular formula C18H19N3O4S B2889336 4-[2-(3-硝基苯基)-4-硫代亚磺酰基-5,6,7,8-四氢喹唑啉-1-基]丁酸 CAS No. 538338-51-1](/img/structure/B2889336.png)
4-[2-(3-硝基苯基)-4-硫代亚磺酰基-5,6,7,8-四氢喹唑啉-1-基]丁酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound appears to contain several functional groups, including a nitrophenyl group, a sulfanylidene group, a tetrahydroquinazolin group, and a butanoic acid group . These groups could potentially confer a variety of chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would likely be quite complex due to the presence of several different functional groups. The nitrophenyl group would contribute aromaticity, the sulfanylidene group could add a degree of polarity, the tetrahydroquinazolin group would introduce a cyclic structure, and the butanoic acid group would provide carboxylic acid functionality .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of a carboxylic acid group could make it somewhat polar and capable of forming hydrogen bonds .科学研究应用
合成和催化
喹唑啉衍生物的合成一直是人们感兴趣的课题,因为它们在制药和材料科学中具有潜在的应用。例如,对硝基喹啉的替代亲核胺化的研究证明了硝基芳烃化合物在有机合成中的多功能性,其中硝基作为进一步化学转化的关键官能团 (Szpakiewicz 和 Grzegożek,2008)。类似地,使用甲酸对硝基芳烃进行钌催化还原 (渡边等人,1984) 强调了催化在从硝基化合物有效生产胺中的作用,这可能与合成像本例中的复杂分子有关。
潜在的生物活性
喹唑啉的结构基序在多种生物活性分子中很突出。尽管没有关于“4-[2-(3-硝基苯基)-4-硫代亚磺酰基-5,6,7,8-四氢喹唑啉-1-基]丁酸”及其直接应用的具体研究,但对相关化合物的研究为潜在的生物活性提供了一个窗口。例如,3-杂芳基硫代喹啉衍生物的合成及其体外抗结核和细胞毒性研究 (Chitra 等人,2011) 揭示了喹唑啉衍生物的药物化学应用,表明可以评估类似化合物的生物活性。
未来方向
作用机制
Target of Action
The primary targets of the compound “4-(2-(3-nitrophenyl)-4-thioxo-5,6,7,8-tetrahydroquinazolin-1(4H)-yl)butanoic acid” are currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to accurately summarize the biochemical pathways it affects . Compounds with similar structures have been known to interact with pathways involving aromatic compounds and sulfur-containing compounds .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. Without specific data on this compound, it’s difficult to predict how these factors would affect its action .
属性
IUPAC Name |
4-[2-(3-nitrophenyl)-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-1-yl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c22-16(23)9-4-10-20-15-8-2-1-7-14(15)18(26)19-17(20)12-5-3-6-13(11-12)21(24)25/h3,5-6,11H,1-2,4,7-10H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXGMVOSNHPPNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=S)N=C(N2CCCC(=O)O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2-Chloro-5-methylphenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2889255.png)
![(3-Fluoro-4-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]phenyl)amine hydrochloride](/img/structure/B2889256.png)
![3-([1,3]Thiazolo[4,5-c]pyridin-2-yl)pyrazin-2-amine](/img/structure/B2889257.png)
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-2-fluorobenzamide](/img/structure/B2889259.png)

![Ethyl 2-[(3-phenylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2889263.png)
![N-(4-ethylphenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2889264.png)
![N-(2-chlorobenzyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2889268.png)


![N-(2-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)ethyl)-3-methoxybenzamide](/img/structure/B2889273.png)
![2-((2-(4-ethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2889274.png)
